molecular formula C8H6ClF3N4OS B2364111 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(1E)-(hydroxyamino)methylidene]thiourea CAS No. 477873-17-9

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(1E)-(hydroxyamino)methylidene]thiourea

Cat. No.: B2364111
CAS No.: 477873-17-9
M. Wt: 298.67
InChI Key: CDVYMIMIJVKINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a thiourea moiety linked to a hydroxyamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea
  • N-(5-(Trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea
  • N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-methylthiourea

Uniqueness

N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiourea moiety and hydroxyamino group provides a distinct set of properties that differentiate it from similar compounds.

Properties

IUPAC Name

(3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N4OS/c9-5-1-4(8(10,11)12)2-13-6(5)16-7(18)14-3-15-17/h1-3,17H,(H2,13,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVYMIMIJVKINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NC(=S)N=CNO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)NC(=S)/N=C/NO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.